![molecular formula C20H19N3O3S2 B6567529 methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate CAS No. 1021220-56-3](/img/structure/B6567529.png)
methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate
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Description
Methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.08678382 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The presence of functional groups such as the carbamoyl and sulfanylidene groups may play a crucial role in these interactions.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Factors such as its molecular size, polarity, and the presence of functional groups can influence its bioavailability .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular level, leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, certain conditions may enhance or inhibit its interaction with its targets, thereby influencing its overall effect.
Biological Activity
Methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring and the amino group play crucial roles in modulating its pharmacological effects.
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Thiazole derivatives are known for their anticancer activities. They may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various disease models.
Research Findings
Recent studies have demonstrated the biological activities of this compound. Below are summarized findings from notable research:
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The results showed that the compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
A research article in Cancer Research explored the anticancer properties of this thiazole derivative. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.
Case Study 3: In Vivo Anti-inflammatory Model
In an animal model of arthritis published in Inflammation Research, administration of the compound led to a marked reduction in paw swelling and inflammatory markers compared to control groups, highlighting its potential therapeutic use in inflammatory diseases.
Properties
IUPAC Name |
methyl 3-[4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-6-4-5-7-14(11)22-18(24)16-17(21)23(20(27)28-16)15-10-13(19(25)26-3)9-8-12(15)2/h4-10H,21H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHFDXSGGDQRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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